3-Azetidinyl 2,2,2-trichloroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

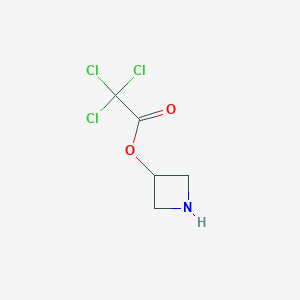

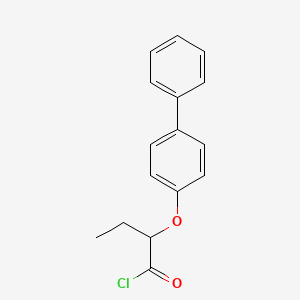

3-Azetidinyl 2,2,2-trichloroacetate, commonly known as ATA or azetidinyl trichloroacetate, is a heterocyclic organic compound with diverse applications in scientific research. It has a molecular formula of C5H6Cl3NO2 and a molecular weight of 218.46 g/mol .

Synthesis Analysis

Azetidines, the core structure of ATA, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . Recent advances in the chemistry and reactivity of azetidines have been reported, including new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .Molecular Structure Analysis

The molecular structure of ATA consists of a four-membered azetidine ring attached to a trichloroacetate group . The presence of the nitrogen atom in the azetidine ring and the three chlorine atoms in the trichloroacetate group contribute to the compound’s reactivity .Applications De Recherche Scientifique

1. Photolabile Coumarins with Improved Efficiency through Azetidinyl Substitution

- Methods of Application: The researchers prepared and measured the quantum yield of photorelease of a series of 7-azetidinyl-4-methyl coumarin esters and compared it to their 7-diethylamino and julolidine-fused analogues .

- Results or Outcomes: The efficiency of the photorelease reactions of the azetidinyl-substituted compounds was 2- to 5-fold higher than the corresponding diethylamino coumarins .

2. Switchable Reactivity of 2-Azetines

- Summary of Application: This research showcases the versatility of 2-azetines as synthons for the synthesis of structurally diversified azetidines .

- Methods of Application: Varied C2-functionalized 2-azetines, prepared under continuous flow conditions, acted as linchpin for the preparation of either β-aminocarbonyls or C3-thiolated azetidines .

- Results or Outcomes: Two unprecedented transformations of 2-azetines are reported. The ionic pathway is triggered under acidic conditions in the presence of water, while the radical process is initiated using white light irradiation following a thiol-ene reactive scheme .

Orientations Futures

Azetidines, the core structure of ATA, have seen remarkable advances in their chemistry and reactivity . Future directions include further exploration of the synthesis, reactivity, and application of azetidines, with a focus on the most recent advances, trends, and future directions . This includes the development of new methods of synthesis, reaction types used for functionalization of azetidines, and their use as motifs in drug discovery, polymerization, and chiral templates .

Propriétés

IUPAC Name |

azetidin-3-yl 2,2,2-trichloroacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl3NO2/c6-5(7,8)4(10)11-3-1-9-2-3/h3,9H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYAXCJMDIIVUGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C(Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.46 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinyl 2,2,2-trichloroacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)

![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)